molecular formula C18H18N2O3 B5105770 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

Cat. No.: B5105770
M. Wt: 310.3 g/mol
InChI Key: CJAYVQJEHIKOGM-YKIVCEQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide typically involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine derivative under specific conditions. One common method involves using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also emphasized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions .

Properties

IUPAC Name

2,4-dimethoxy-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-10-11-16(17(13-15)23-2)18(21)20-19-12-6-9-14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21)/b9-6+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAYVQJEHIKOGM-YKIVCEQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NN=CC=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)N/N=C/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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